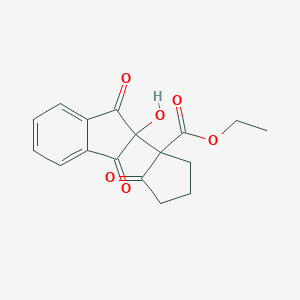
ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate in lab experiments is its versatility. It can be used in various research applications, and its mechanism of action makes it a promising candidate for treating various diseases. However, one of the limitations is that its full mechanism of action is not yet understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate. One direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to study its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, there is a need to understand its mechanism of action better to develop more targeted and effective treatments.
Métodos De Síntesis
The synthesis of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate involves the reaction of 2-hydroxy-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylic acid with ethyl 2-oxocyclopentanecarboxylate in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H16O6 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
ethyl 1-(2-hydroxy-1,3-dioxoinden-2-yl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H16O6/c1-2-23-15(21)16(9-5-8-12(16)18)17(22)13(19)10-6-3-4-7-11(10)14(17)20/h3-4,6-7,22H,2,5,8-9H2,1H3 |
Clave InChI |
ADUJFQIHXMFIBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCC1=O)C2(C(=O)C3=CC=CC=C3C2=O)O |
SMILES canónico |
CCOC(=O)C1(CCCC1=O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)